molecular formula C4H3N5S B6513409 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole CAS No. 1339671-95-2

2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole

Cat. No. B6513409
CAS RN: 1339671-95-2
M. Wt: 153.17 g/mol
InChI Key: PSTCVYKYOAOSGY-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their promising anticancer properties . They are synthesized and evaluated against various human cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives are confirmed through these techniques .


Molecular Structure Analysis

The molecular structure of “2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole” is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Anticancer Properties

2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole: derivatives have shown promise as anticancer agents. Researchers have synthesized novel compounds containing this scaffold and evaluated their cytotoxic activities against human cancer cell lines. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity below 12 μM against the Hela cell line. Additionally, these compounds demonstrated selectivity against cancerous cells while sparing normal cells .

Antimicrobial Applications

The 1,2,4-triazole moiety, including derivatives of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole , has been extensively studied for its antimicrobial properties. These compounds have potential applications in combating bacterial, fungal, and protozoal infections. Their broad spectrum of activity makes them attractive candidates for drug development .

Antiprotozoal Activity

Researchers have explored the antiprotozoal potential of 1,2,4-triazole derivatives. These compounds exhibit activity against protozoan parasites, making them relevant for addressing diseases caused by these pathogens .

Anti-Inflammatory and Antioxidant Effects

The 1,2,4-triazole scaffold has been investigated for its anti-inflammatory and antioxidant properties. These compounds may play a role in modulating inflammatory responses and oxidative stress .

Other Therapeutic Applications

Beyond the mentioned fields, 1,2,4-triazole derivatives have been studied for various other therapeutic effects, including analgesic, diuretic, and antidiabetic activities. Their diverse pharmacological potential warrants further exploration .

Chemical Synthesis and Nanotube Production

Apart from their biological applications, 1,2,4-triazole derivatives find use in chemical synthesis, nanotube production, and other material science endeavors. For instance, they contribute to the creation of liquid crystals and dendrimers .

Mechanism of Action

Target of Action

The primary target of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes, including the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme . This interaction inhibits the enzyme’s activity, thereby disrupting the biosynthesis of estrogens .

Biochemical Pathways

By inhibiting the aromatase enzyme, 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole disrupts the conversion of androgens to estrogens . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells .

Result of Action

The inhibition of the aromatase enzyme by 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole can lead to a decrease in estrogen levels . This decrease can potentially inhibit the growth of estrogen-dependent cancer cells, making this compound a promising candidate for anticancer therapy .

Action Environment

The action, efficacy, and stability of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole can be influenced by various environmental factors While specific details are not available, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity of many drugs

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5S/c1-5-2-9(7-1)4-8-6-3-10-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTCVYKYOAOSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)C2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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